REACTION_CXSMILES
|
CC([Si](C(C)C)(C(C)C)[O:5][C:6]1[C:11]2[C:12]([CH3:16])([CH3:15])[CH2:13][O:14][C:10]=2[C:9]([CH3:17])=[CH:8][CH:7]=1)C.CCCC[N+](CCCC)(CCCC)CCCC.[F-]>C1COCC1>[CH3:15][C:12]1([CH3:16])[C:11]2=[C:6]([OH:5])[CH:7]=[CH:8][C:9]([CH3:17])=[C:10]2[O:14][CH2:13]1 |f:1.2|
|
Name
|
Tris(1-methylethyl)[(3,3,7-trimethyl-2,3-dihydro-1-benzofuran-4-yl)oxy]silane
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
CC(C)[Si](OC1=CC=C(C2=C1C(CO2)(C)C)C)(C(C)C)C(C)C
|
Name
|
Intermediate 183
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)[Si](OC1=CC=C(C2=C1C(CO2)(C)C)C)(C(C)C)C(C)C
|
Name
|
|
Quantity
|
36 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to obtain a dark yellow solution
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
washed with aqueous HCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic solution was dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography on silica gel
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(COC=2C1=C(C=CC2C)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.69 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |